
Phosphonic acid, isodecyl phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, isodecyl phenyl ester is an organic compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) esterified with an alcohol. Phosphonic acid esters are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
The synthesis of phosphonic acid esters, including phosphonic acid, isodecyl phenyl ester, can be achieved through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation .
Michaelis–Arbuzov Reaction: This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ester.
Catalytic Cross-Coupling Reactions: These reactions typically involve the use of palladium or nickel catalysts to couple phosphonic acid derivatives with aryl or alkyl halides.
Mannich-Type Condensation: This method involves the condensation of a phosphonic acid derivative with an aldehyde and an amine.
Industrial production methods often involve the optimization of these reactions to achieve high yields and purity. For example, the use of specific catalysts and reaction conditions can significantly enhance the efficiency of the Michaelis–Arbuzov reaction .
Análisis De Reacciones Químicas
Phosphonic acid, isodecyl phenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The ester can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reduction of phosphonic acid esters can lead to the formation of phosphines. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
Phosphonic acid, isodecyl phenyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphonic acids.
Biology: Phosphonic acid esters are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: These compounds are investigated for their potential use in drug development, particularly as antiviral and anticancer agents.
Industry: Phosphonic acid esters are used as flame retardants, plasticizers, and stabilizers in polymer production.
Comparación Con Compuestos Similares
Phosphonic acid, isodecyl phenyl ester can be compared with other similar compounds such as phosphonic acid, diphenyl ester and phosphonic acid, isodecyl methyl ester .
Phosphonic Acid, Diphenyl Ester: This compound has two phenyl groups attached to the phosphonic acid, making it more hydrophobic compared to this compound.
Phosphonic Acid, Isodecyl Methyl Ester: This compound has a methyl group instead of a phenyl group, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical properties and applications.
Propiedades
| 68311-09-1 | |
Fórmula molecular |
C16H26O3P+ |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
8-methylnonoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C16H26O3P/c1-15(2)11-7-4-3-5-10-14-18-20(17)19-16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3/q+1 |
Clave InChI |
UTHJXPXXTSTCSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCO[P+](=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


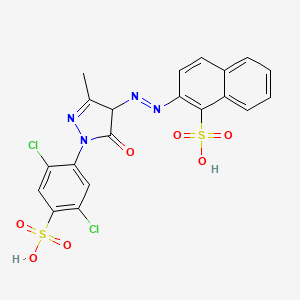

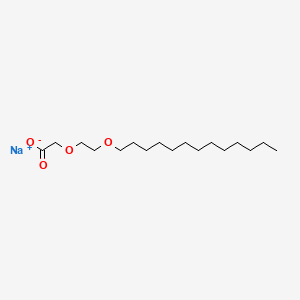
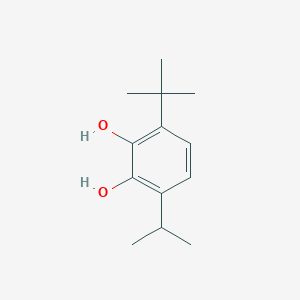
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
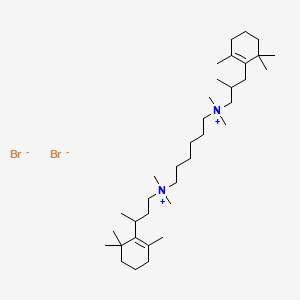
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
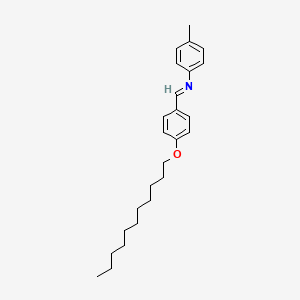
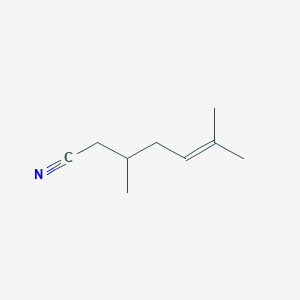
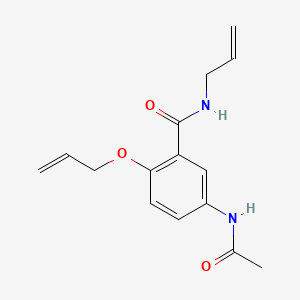

![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)
